Butyl (3-aminopropyl)carbamate
CAS No.:
Cat. No.: VC20378785
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2O2 |
|---|---|
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | butyl N-(3-aminopropyl)carbamate |
| Standard InChI | InChI=1S/C8H18N2O2/c1-2-3-7-12-8(11)10-6-4-5-9/h2-7,9H2,1H3,(H,10,11) |
| Standard InChI Key | AQJLIWCXXYZELT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)NCCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Butyl (3-aminopropyl)carbamate (CAS: 75178-96-0) has the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol. Its structure comprises a tert-butyl group linked to a carbamate functional group, which is further connected to a 3-aminopropyl moiety .
Physical Characteristics
| Property | Value |
|---|---|
| Melting Point | 22 °C (lit.) |
| Boiling Point | 271.7 ± 23.0 °C at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
| Flash Point | 118.1 ± 22.6 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DCM) |
The compound typically exists as a colorless oil, though its hydrochloride salt (CAS: 127346-48-9) forms a white to light-yellow crystalline solid .
Spectroscopic Data
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IR: Strong absorption bands at 1680–1750 cm⁻¹ (carbamate C=O) and 3300–3500 cm⁻¹ (N-H stretching) .
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NMR:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common method involves Boc protection of 1,3-propanediamine:
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Reaction: 1,3-Propanediamine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in THF or dichloromethane .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .
Industrial Methods
Large-scale production employs continuous flow reactors to optimize yield and minimize impurities. Key parameters include:
Applications in Research and Industry
Organic Synthesis
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Amine Protection: The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines, enabling selective functionalization .
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Peptide Mimetics: Used in solid-phase peptide synthesis (SPPS) to create analogs with modified backbones .
Pharmaceutical Intermediates
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Anticancer Agents: Derivatives exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 3–10 µM in breast and lung cancer models) .
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Neuroprotective Compounds: Reduces TNF-α levels in amyloid-beta-treated astrocytes, suggesting potential in Alzheimer’s disease research.
Biochemical Studies
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Enzyme Inhibition: Forms covalent bonds with active sites of serine proteases, altering enzymatic activity .
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Protein Modification: Utilized to introduce stable urea linkages in protein engineering .
Biological Activity and Mechanisms
Cytotoxicity and Anticancer Effects
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis via caspase-3 activation |
| A549 (Lung) | 7.8 | ROS generation and mitochondrial dysfunction |
The 3-aminopropyl moiety enhances cell membrane penetration, while the carbamate group stabilizes the compound in physiological conditions .
Antibiotic Potentiation
In combination studies with doxycycline, butyl (3-aminopropyl)carbamate showed limited enhancement (MIC reduction <2-fold) against Pseudomonas aeruginosa, suggesting structural modifications are needed for synergistic effects .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Corrosive | GHS05 | Use nitrile gloves and face shield |
| Acute Toxicity | GHS07 | Work in a fume hood |
Structural Analogs and Comparative Analysis
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| tert-Butyl N-(3-hydroxypropyl)carbamate | Hydroxyl group improves solubility | Enhanced enzyme inhibition |
| tert-Butyl N,N-bis(3-aminopropyl)carbamate | Dual amine groups increase reactivity | Higher cytotoxicity (IC₅₀ = 2.5 µM) |
Analog studies reveal that chain length and substituent polarity critically influence bioactivity .
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